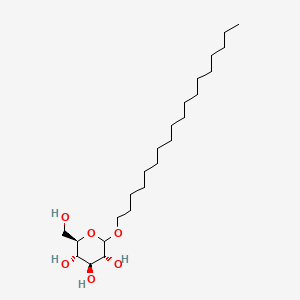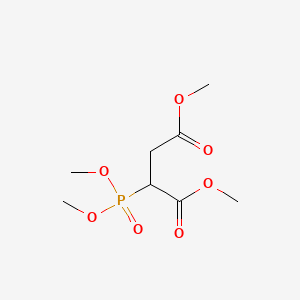![molecular formula C6H8O2 B3050765 4,8-Dioxatricyclo[5.1.0.03,5]octane CAS No. 285-52-9](/img/structure/B3050765.png)
4,8-Dioxatricyclo[5.1.0.03,5]octane
Overview
Description
4,8-Dioxatricyclo[5.1.0.03,5]octane, also known as 1,2:4,5-DIEPOXYCYCLOHEXANE, is a chemical compound with the molecular formula C6H8O2 . It is provided by Dayang Chem (Hangzhou) Co.,Ltd .
Synthesis Analysis
The synthesis of this compound involves the deprotection of acetals and ketals using Montmorillonite K10 . This procedure conveniently and efficiently converts acetals and ketals into the corresponding carbonyl compounds .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C6H8O2 . The exact mass of the molecule is 112.052429494 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 112.12700 and a density of 1.302g/cm3 . Its boiling point is 189.3ºC at 760 mmHg .Scientific Research Applications
Molecular and Supramolecular Structures
A study by Gubaidullin et al. (2003) focused on the synthesis of 4,8-disubstituted 1,5-dichloro-2,6-dioxotricyclo[5.1.0.03,5]octanes. They used X-ray single crystal diffraction to study the molecular and supramolecular structures of these compounds. They found that the conformation of the molecules was consistent regardless of the preparation method or the nature of substituents, indicating potential for controlled molecular engineering in various applications (Gubaidullin et al., 2003).
Organic Synthesis and Structural Studies
Research by Moss et al. (1996) and Marfisi et al. (1981) highlighted the use of 3,8-Dioxatricyclo[3.2.1.0 2,4]octane derivatives in organic synthesis. Moss et al. demonstrated the synthesis of acetyldihydroxycyclopentane derivatives through Diels-Alder reactions and subsequent rearrangements. Marfisi et al. used NMR studies to identify diastereoisomers of related compounds, essential for understanding the stereochemistry of synthetic organic compounds (Moss et al., 1996); (Marfisi et al., 1981).
Synthetic Routes to Natural Products
Burke et al. (1999) explored a novel strategy for synthesizing structures like the 6,8-dioxabicyclo[3.2.1]octane skeleton, a common subunit in natural products. Their work involved desymmetrization via ring-closing metathesis, crucial for the synthesis of complex natural products like exo-brevicomin (Burke et al., 1999).
X-ray Diffraction Studies
Pinkerton (1998) conducted a variable temperature X-ray diffraction study on 4,7-Dioxatricyclo[3.2.1.03.6]octane. This research revealed changes in the unit cell volume with temperature and phase changes, providing valuable insights into the thermodynamic properties of these compounds (Pinkerton, 1998).
Catalytic and Chemical Transformations
Hamada et al. (2009) investigated the enzyme-catalyzed resolution of 3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylic esters. This study is significant for understanding the biocatalytic transformations of these compounds, potentially leading to pharmaceutical applications (Hamada et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
4,8-dioxatricyclo[5.1.0.03,5]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-3-5(7-3)2-6-4(1)8-6/h3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAKQCOPHMCADA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(O2)CC3C1O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00936350 | |
| Record name | 4,8-Dioxatricyclo[5.1.0.0~3,5~]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00936350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285-52-9, 16063-08-4, 16063-09-5 | |
| Record name | 4,8-Dioxatricyclo(5.1.0.03,5)octane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000285529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC168827 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168827 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC126362 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126362 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1, dioxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120450 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,8-Dioxatricyclo[5.1.0.0~3,5~]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00936350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-3-methylbenzo[d]thiazol-2(3H)-one](/img/structure/B3050685.png)

![2-[2-(1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B3050690.png)

![3,3-Dimethylbicyclo[2.2.1]heptane-2-methanol](/img/structure/B3050692.png)



![2-[4-(Propan-2-yloxy)phenyl]butanedioic acid](/img/structure/B3050700.png)


![3-Azabicyclo[3.3.1]nonane](/img/structure/B3050704.png)

